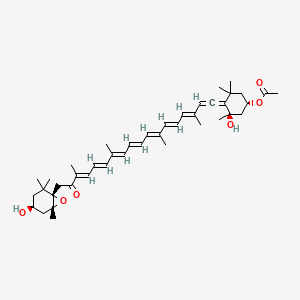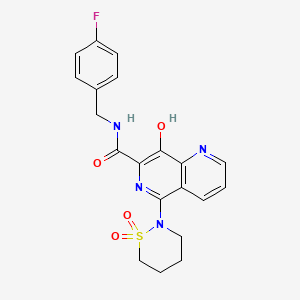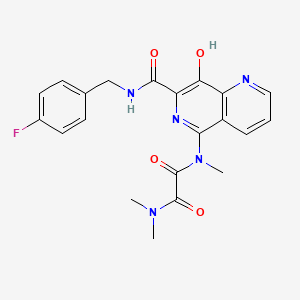
イカリイン
概要
説明
イカリインは、フラボノイドの一種であるプレニル化フラボノール配糖体として分類される化学化合物です。これは、ケンフェロール3,7-O-ジグルコシドの8-プレニル誘導体です。 イカリインは、その媚薬効果で知られており、伝統的な中国医学では勃起機能を向上させるために使用されます .
科学的研究の応用
Icariin has a wide range of scientific research applications due to its pharmacological properties. It has been studied for its anti-osteoporosis, anti-inflammation, anti-oxidative stress, anti-depression, and anti-tumor properties . In chemistry, icariin is used as a model compound for studying flavonoid glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on neurodegenerative disorders, cardiovascular diseases, and bone metabolism . Icariin is also used in tissue engineering to improve scaffolds and stimulate cell growth and differentiation .
作用機序
イカリインは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、抗酸化作用と抗炎症作用に関与するPI3K-AKTおよびNrf-2シグナル伝達経路を活性化します . イカリインは、NFκB/NALP3、IGF-1、MiR-223-3p/NALP3、TLR4/NFκB、およびWNT1/β-カテニン経路を調節し、その広範な薬理学的効果に貢献しています . さらに、イカリインは、PI3K-AKT経路を標的とすることで、癌細胞の増殖を阻害し、アポトーシスを誘発することが示されています .
類似の化合物との比較
イカリインは、そのプレニル化構造のために、フラボノイド配糖体の中でユニークであり、その生物活性を高めます。 類似の化合物には、バオホサイドI、エピメジンA、エピメジンB、およびエピメジンCが含まれ、これらは同じアグリコン骨格を共有しますが、C-3またはC-7位置に結合する糖基が異なります . イカリインは、骨芽細胞の骨形成分化と成熟を促進する上で、他のフラボノイド化合物よりも強力であることが示されています . その独特の構造とより高い生物活性により、それは治療用アプリケーションのための貴重な化合物となっています。
生化学分析
Biochemical Properties
Icariin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphodiesterase type 5 (PDE5), where icariin acts as an inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow. Additionally, icariin has been shown to interact with proteins involved in the PI3K/AKT signaling pathway, enhancing cell survival and proliferation .
Cellular Effects
Icariin exerts various effects on different types of cells and cellular processes. In neuronal cells, icariin has been found to protect against oxidative stress and apoptosis by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax. It also influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and differentiation. Furthermore, icariin has been reported to enhance osteoblast activity and inhibit osteoclast formation, contributing to improved bone health .
Molecular Mechanism
At the molecular level, icariin exerts its effects through various mechanisms. It binds to and inhibits phosphodiesterase type 5, leading to increased cGMP levels and subsequent vasodilation. Icariin also modulates the PI3K/AKT signaling pathway by promoting the phosphorylation of AKT, which in turn activates downstream targets involved in cell survival and proliferation. Additionally, icariin has been shown to interact with G-protein-coupled receptors, such as the dopamine D3 receptor and muscarinic acetylcholine M2 receptor, influencing neurotransmission and cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of icariin have been observed to change over time. Icariin is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that icariin maintains its protective effects on neuronal cells and bone health over extended periods. Prolonged exposure to high concentrations of icariin may lead to cytotoxic effects, highlighting the importance of dosage regulation .
Dosage Effects in Animal Models
The effects of icariin vary with different dosages in animal models. Low to moderate doses of icariin have been shown to enhance cognitive function, improve bone density, and protect against neurodegenerative disorders. High doses of icariin can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Icariin is involved in several metabolic pathways, including the metabolism of lipids and carbohydrates. It has been shown to regulate the activity of enzymes such as lipase and amylase, influencing lipid and carbohydrate metabolism. Icariin also affects the levels of various metabolites, including glycerophospholipids and sphingolipids, which are crucial for cell membrane integrity and signaling .
Transport and Distribution
Icariin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system. Icariin interacts with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Additionally, icariin accumulates in specific tissues, including the brain, liver, and bones, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of icariin plays a crucial role in its activity and function. Icariin is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can affect the localization and activity of icariin, directing it to specific cellular compartments .
準備方法
合成経路と反応条件: イカリインは、さまざまな方法で合成できます。 有効な方法の1つは、新規なGH78 α-L-ラムノシダーゼ酵素を使用して、粗製エゾウコギ葉フラボノイド中の低価値のエピメジンCをイカリインに変換することです . この酵素は、エピメジンC中の2つのラムノース間のα-1,2-ラムノシド結合を加水分解して、モル変換率92.3%でイカリインを生成します . 別の方法には、沈殿重合によって調製された分子インプリントポリマー(MIP)の使用があり、イカリインに対して良好な吸着および認識能力を示します .
工業生産方法: イカリインの工業生産には、多くの場合、エゾウコギ植物からの抽出が含まれます。 このプロセスには、真菌α-L-ラムノシダーゼを使用してエピメジンCをイカリインに加水分解することが含まれます . この方法は、高い効率を示しており、産業用アプリケーションに拡大できます。 さらに、α-L-ラムノシダーゼとβ-グルコシダーゼを発現する組換え大腸菌株を使用した全細胞触媒が、イカリインの効率的な生産のために開発されました .
化学反応の分析
反応の種類: イカリインは、加水分解、酸化、還元など、さまざまな化学反応を受けます。 注目すべき反応の1つは、α-L-ラムノシダーゼとβ-グルコシダーゼによるイカリインのイカリチンへの加水分解です .
一般的な試薬と条件: イカリインの加水分解に使用される一般的な試薬には、α-L-ラムノシダーゼとβ-グルコシダーゼ酵素が含まれます。 反応条件は、通常、pH範囲5.0〜7.0、温度30°C〜40°Cです .
主要な生成物: イカリインの加水分解から生成される主要な生成物はイカリチンであり、より高い生物活性があり、さまざまな治療用アプリケーションで使用されます .
科学研究の応用
イカリインは、その薬理学的特性により、幅広い科学研究の応用があります。 それは、骨粗鬆症、炎症、酸化ストレス、うつ病、および腫瘍に対する抗酸化作用について研究されてきました . 化学では、イカリインは、フラボノイド配糖体を研究するためのモデル化合物として使用されます。 生物学および医学では、神経変性疾患、心血管疾患、および骨代謝に対する潜在的な治療効果について調査されています . イカリインは、組織工学においても、足場の改善と細胞の成長および分化の刺激に使用されています .
類似化合物との比較
Icariin is unique among flavonoid glycosides due to its prenylated structure, which enhances its bioactivity. Similar compounds include baohuoside I, epimedin A, epimedin B, and epimedin C, which share the same aglycone skeleton but differ in the sugar groups linked at the C-3 or C-7 positions . Icariin has been shown to be more potent than other flavonoid compounds in promoting osteogenic differentiation and maturation of osteoblasts . Its unique structure and higher bioactivity make it a valuable compound for therapeutic applications.
特性
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJALUIVHRYQQB-XLRXWWTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964133 | |
| Record name | Icariin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-32-7 | |
| Record name | Icariin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icariin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icariin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icariin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICARIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Icariin activates the cAMP/protein kinase A (PKA)/cAMP response element–binding protein (CREB) pathway in osteoblasts. This activation is localized to the primary cilia of these cells and is essential for icariin's osteogenic effects. []
A: Yes, icariin has been shown to interact with ERs, but its effects appear to be complex and involve crosstalk between different ER subtypes. While it can activate ERα66, it also modulates the expression of ERα36 and GPER. Interestingly, in osteoblasts lacking ERα66, ERα36, and GPER can mediate the estrogenic effects of icariin. []
A: Icariin has been shown to attenuate TGF-β production and signaling in various cell types. In glomerular mesangial cells, icariin inhibits TGF-β1 downstream pathways by decreasing both Smad2/3 and ERK1/2 phosphorylation. []
A: Icariin has been shown to activate the p38 MAPK pathway in several cell types. This activation is involved in its effects on cardiomyocyte differentiation of murine embryonic stem cells [], as well as its protective effects against perfluorooctane sulfonate (PFOS)-induced testicular toxicity. []
A: Icariin has been shown to activate Wnt/β-catenin signaling in osteoblasts. This activation contributes to its ability to promote bone formation and reverse the phenotypes of osteoprotegerin-deficient mice. []
ANone: Icariin has the molecular formula C33H40O15 and a molecular weight of 676.65 g/mol.
A: Icariin can be incorporated into biomaterials, such as biomimetic calcium phosphate (BioCaP) granules, for local delivery in bone tissue engineering applications. [] Icariin has also been formulated into a thermosensitive hydrogel with improved delivery properties. []
A: Phosphorylated icariin appears to have similar protective effects as icariin in certain contexts. For instance, both forms attenuated LPS-induced intestinal goblet cell dysfunction. []
A: β-cyclodextrin complexation is a widely used method to enhance the solubility and enzymatic hydrolysis rate of icariin, thereby potentially improving its bioavailability. [, ]
A: Icariin is rapidly metabolized by human intestinal microflora into several metabolites, including icariside II, icaritin, and desmethylicaritin. Icariside II appears to be the primary metabolite formed in the intestine. []
A: The pharmacokinetics of icariin vary depending on the formulation and administration method. For instance, oral administration of icariin as part of Er-Xian decoction resulted in different pharmacokinetic parameters compared to administration of pure icariin. []
A: Rat calvarial osteoblast cultures and murine osteoblastic MC3T3-E1 cells are commonly used in vitro models to investigate the osteogenic effects of icariin. [, , , , , ]
A: Yes, icariin has shown promising results in promoting bone regeneration in vivo. For example, it enhanced bone repair in a mouse calvarial defect model [] and a rabbit radical defect model. []
A: Icariin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon carcinoma HCT116 cells [] and human ovarian cancer A2780 cells. []
A: Icariin has shown potential in ameliorating aspects of diabetes. For example, it has been shown to improve lipid metabolism in mice, potentially by acting as a PPARα activator. [] It also prevented diabetes-induced bone loss in a rat model by reducing blood glucose and suppressing bone turnover. []
A: Yes, icariin formulated with HP-β-cyclodextrin has shown promise in treating traumatic brain injury when administered via intradermal injection in the mystacial pad. This delivery route takes advantage of the trigeminal nerve-dura mater-brain pathway for targeted delivery. []
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used method for quantifying icariin and its metabolites in plasma samples. [, ]
A: β-cyclodextrin complexation significantly improves the aqueous solubility of icariin. One study found that the solubility of the icariin-β-cyclodextrin complex was 36 times greater than that of free icariin in water at 37°C. []
A: Yes, icariin has been successfully incorporated into three-dimensional polycaprolactone scaffolds, indicating biocompatibility with this material. These scaffolds, seeded with icariin-induced periosteal cells, effectively repaired bone defects in a rabbit model. []
A: Yes, studies have shown synergistic effects when icariin is combined with other compounds. For instance, the combination of icariin and sildenafil showed promise in treating neurogenic erectile dysfunction in rats. [] Additionally, icariin combined with breviscapine exhibited synergistic effects on erectile function in spontaneously hypertensive rats. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)


